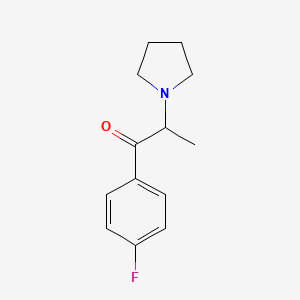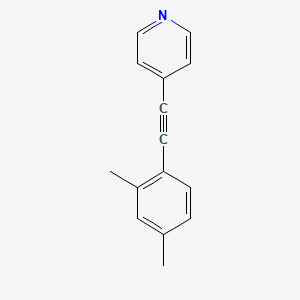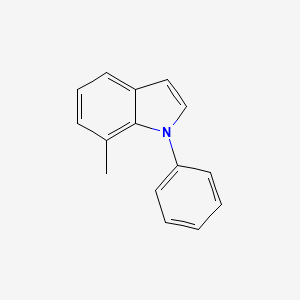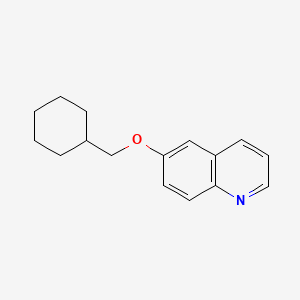![molecular formula C14H13NO2 B14124572 N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
N-Benzylbenzo[d][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with an amine group at the 5-position. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylbenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzodioxole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of the amine group at the 5-position of the benzodioxole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Benzylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the benzyl and amine substitutions.
N-Benzylbenzo[d][1,3]dioxol-4-amine: A similar compound with the amine group at the 4-position instead of the 5-position.
N-Benzylbenzo[d][1,3]dioxol-6-amine: A similar compound with the amine group at the 6-position.
Uniqueness
N-Benzylbenzo[d][1,3]dioxol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group at the 5-position may confer distinct properties compared to other isomers, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-benzyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H13NO2/c1-2-4-11(5-3-1)9-15-12-6-7-13-14(8-12)17-10-16-13/h1-8,15H,9-10H2 |
InChI-Schlüssel |
OFVNZOJVKWKSPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)

![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)

![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)


![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)



